Cas no 1011405-13-2 (potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate)

Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate is a specialized organic compound featuring a thiadiazole core with sulfhydryl and sulfanylidene functional groups, coupled with a benzoate moiety. Its unique structure imparts reactivity suitable for applications in coordination chemistry, material science, and pharmaceutical intermediates. The potassium salt enhances solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. The thiadiazole and thiol groups offer potential for metal chelation or covalent bonding, making it valuable in catalyst design or polymer modification. Careful handling is advised due to the presence of reactive sulfur functionalities. Analytical characterization typically involves NMR, IR, and mass spectrometry for purity verification.
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate structure
1011405-13-2 structure
Product name:potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
CAS No:1011405-13-2
MF:C9H7KN2O2S3
MW:310.45737862587
CID:4559161

potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Potassium 4-(5-Sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
    • potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
    • Inchi: 1S/C9H6N2O2S3.K.H/c12-7(13)5-1-3-6(4-2-5)11-9(15)16-8(14)10-11;;/h1-4H,(H,10,14)(H,12,13);;
    • InChI Key: PXQIBGBHHBFNRK-UHFFFAOYSA-N
    • SMILES: S=C1SC(=S)NN1C1C=CC(C(=O)O)=CC=1.[KH]

Computed Properties

  • Exact Mass: 307.915022g/mol
  • Monoisotopic Mass: 307.915022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 345
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 308.4g/mol
  • Topological Polar Surface Area: 145Ų

potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM475020-250mg
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2 95%+
250mg
$140 2023-02-19
1PlusChem
1P019IUN-100mg
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2 95%
100mg
$134.00 2025-03-03
A2B Chem LLC
AV23151-100mg
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2 95%
100mg
$105.00 2024-04-20
A2B Chem LLC
AV23151-500mg
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2 95%
500mg
$220.00 2024-04-20
A2B Chem LLC
AV23151-1g
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2 95%
1g
$305.00 2024-04-20
1PlusChem
1P019IUN-1g
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2 95%
1g
$362.00 2025-03-03
A2B Chem LLC
AV23151-50mg
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2 95%
50mg
$80.00 2024-04-20
A2B Chem LLC
AV23151-5g
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2 95%
5g
$818.00 2024-04-20
TRC
P992770-500mg
Potassium 4-(5-Sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2
500mg
$ 320.00 2022-06-03
Chemenu
CM475020-1g
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
1011405-13-2 95%+
1g
$340 2023-02-19

Additional information on potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate

Comprehensive Analysis of Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate (CAS No. 1011405-13-2)

The compound potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate (CAS No. 1011405-13-2) is a sulfur-containing heterocyclic derivative with significant potential in pharmaceutical and material science applications. Its unique molecular structure, featuring a thiadiazole ring and a benzoate moiety, makes it a subject of interest for researchers exploring bioactive molecules and functional materials. This article delves into its properties, synthesis, and emerging applications, aligning with current trends in green chemistry and drug discovery.

One of the most searched questions in AI-driven research platforms is: "What are the applications of sulfur-rich compounds in medicine?" The answer lies in compounds like potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate, which exhibit antioxidant and anti-inflammatory properties. Recent studies highlight its role in modulating cellular redox balance, a hot topic in age-related diseases and cancer research. Its thiol and thione groups contribute to its reactivity, enabling interactions with biological targets such as enzymes and receptors.

From a synthetic chemistry perspective, this compound is synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by potassium salt formation. The process aligns with the growing demand for sustainable synthesis methods, as researchers seek to minimize toxic byproducts. Its water solubility, attributed to the potassium carboxylate group, enhances its utility in aqueous formulations, a key consideration for drug delivery systems.

In the realm of material science, CAS No. 1011405-13-2 is investigated for its chelating properties, particularly in metal-organic frameworks (MOFs). Users searching for "sulfur-based ligands for MOFs" will find this compound relevant due to its ability to coordinate with transition metals, enabling applications in catalysis and sensing. Its conjugated system also suggests potential in organic electronics, such as conductive polymers.

Another trending topic is "natural vs. synthetic antioxidants." While natural antioxidants dominate consumer markets, synthetic variants like potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate offer tunable properties and higher stability. Its radical scavenging activity is comparable to vitamin E analogs, making it a candidate for cosmetic preservatives and food additives—addressing FAQs like "How do synthetic antioxidants work?"

Regulatory and safety assessments of this compound are ongoing, with preliminary data suggesting low acute toxicity. Its degradation pathways under environmental conditions are also under scrutiny, reflecting the public's concern over persistent organic pollutants. Researchers emphasize its biodegradability, a critical factor in green chemistry initiatives.

In summary, potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate (CAS No. 1011405-13-2) bridges pharmaceutical innovation and advanced materials. Its multifaceted applications—from drug design to MOF engineering—position it as a compound of high relevance in contemporary scientific discourse. Future research may explore its structure-activity relationships and industrial scalability, answering queries like "Can sulfur heterocycles replace traditional drug scaffolds?"

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